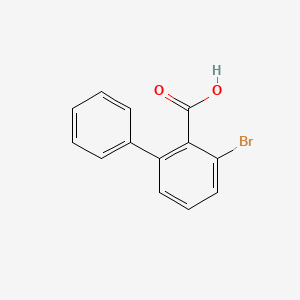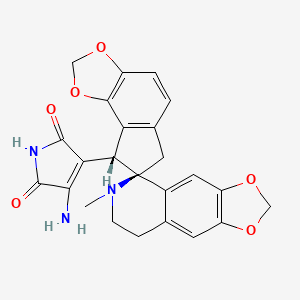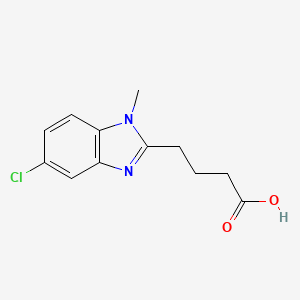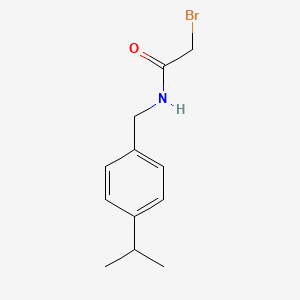
(3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone
Vue d'ensemble
Description
The compound (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone is known for its diverse applications in scientific research. It offers immense potential due to its perplexity in structure and burstiness in properties. The compound has a molecular formula of C13H10Cl2N2O .
Molecular Structure Analysis
The molecular structure ofThis compound is complex, contributing to its diverse applications in scientific research. The compound has a molecular formula of C13H10Cl2N2O .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis and Structure : A series of novel N-phenylpyrazolyl aryl methanones derivatives, similar in structure to (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone, have been synthesized and characterized. These derivatives exhibit favorable herbicidal and insecticidal activities, highlighting the potential agricultural applications of such compounds (Wang et al., 2015).
Antimicrobial and Anticancer Agents
- Novel Pyrazole Derivatives : Research has been conducted on novel pyrazole derivatives, which includes compounds structurally similar to this compound, showing significant antimicrobial and anticancer activity. This suggests its potential for developing new treatments in these areas (Hafez et al., 2016).
Anticancer and Antimicrobial Agents
- Oxazole and Pyrazoline Compounds : A study on 1,3-oxazole clubbed pyridyl-pyrazolines, related to the chemical family of this compound, revealed that these compounds have notable anticancer and antimicrobial properties, which are important for pharmaceutical development (Katariya et al., 2021).
Antibacterial and Antioxidant Activities
- Pyrazole Derivatives : Research on tri-substituted pyrazoles, which are chemically related to this compound, has shown these compounds to possess moderate antibacterial and antioxidant activities. This demonstrates their potential in developing new antibacterial agents and antioxidants (Lynda, 2021).
Antifungal Activity
- Novel Pyrazole Derivatives : A series of novel pyrazole derivatives, related to the target chemical, have been synthesized and shown to exhibit promising antifungal activity. This suggests a potential application in developing antifungal agents (Lv et al., 2013).
Central Nervous System Effects
- CNS Depressant Properties : A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, structurally similar to the target chemical, demonstrated central nervous system depressant activity and potential anticonvulsant properties. This indicates a potential application in CNS-related therapies (Butler et al., 1984).
Anti-inflammatory and Antibacterial Agents
- Pyrazoline Derivatives : Novel pyrazoline derivatives, closely related to this compound, were synthesized and shown to possess significant anti-inflammatory and antibacterial activities. This highlights their potential in anti-inflammatory and antibacterial drug development (Ravula et al., 2016).
Propriétés
IUPAC Name |
(3-cyclopropylpyrazol-1-yl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-4-3-9(7-11(10)15)13(18)17-6-5-12(16-17)8-1-2-8/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNAVMFLKMEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide](/img/structure/B3038989.png)



![2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B3038997.png)
![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)



![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)

![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)